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Compound of Interest

Compound Name: 1,1-Dipropoxyethane

Cat. No.: B089816

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for
the structural elucidation of organic molecules. This guide provides a comprehensive
comparison of the expected NMR spectral data for 1,1-dipropoxyethane with related
alternative structures, supported by established spectroscopic principles. The detailed analysis
of IH and 3C NMR spectra serves to unambiguously validate the molecular structure of 1,1-
dipropoxyethane.

Predicted 'H and **C NMR Spectral Data for 1,1-
Dipropoxyethane

While experimental spectra for 1,1-dipropoxyethane are not readily available in public
databases, the expected *H and 13C NMR data can be reliably predicted based on empirical
data for analogous structures and established chemical shift principles.

Predicted *H NMR Data

The proton NMR spectrum of 1,1-dipropoxyethane is expected to exhibit four distinct signals,
each corresponding to a unique proton environment in the molecule.
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Chemical Shift
Signal (3, ppm) Multiplicity Integration Assignment
(Predicted)
a ~4.5-4.7 Quartet 1H O-CH-O
b ~3.4-3.6 Triplet 4H -O-CH2-CH2-CHs
C ~1.5-1.7 Sextet 4H -O-CH2-CH2-CHs
d ~0.9 Triplet 6H -O-CH2-CH2-CHs
e ~1.2-13 Doublet 3H CH-CHs

Predicted *C NMR Data

The carbon-13 NMR spectrum of 1,1-dipropoxyethane is predicted to show four unique

carbon signals, reflecting the symmetry of the molecule.

Chemical Shift (6, ppm)

Signal . Assignment
(Predicted)

1 ~100 - 105 O-CH-O

2 ~65-70 -O-CH2-CH2-CHs

3 ~22 - 25 -O-CH2-CH2-CHs

4 ~10-12 -O-CH2-CH2-CHs

5 ~18 - 22 CH-CHs

Comparative Analysis with Alternative Structures

To confirm the identity of 1,1-dipropoxyethane, its NMR data can be compared with that of

structurally similar compounds.

1,1-Diethoxyethane

1,1-Diethoxyethane is a close structural analog. While specific experimental data is not

abundant, its predicted *H NMR spectrum would show a quartet for the O-CH-O proton, a
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quartet for the -O-CHz- protons, and two triplets for the methyl groups.[1][2] The key difference
lies in the signals corresponding to the alkoxy groups.

Key *H NMR Signals (9, Key **C NMR Signals (6,
Compound
ppm) ppm)
_ ~3.4-3.6 (t, 4H, -OCH2-), ~1.5-
1,1-Dipropoxyethane ~65-70 (-OCH2-), ~22-25 (-
) 1.7 (sextet, 4H, -CH2CH?3),
(Predicted) CH2CHs), ~10-12 (-CH2CH?3)
~0.9 (t, 6H, -CH2CH?5)
1,1-Diethoxyethane ~3.5 (g, 4H, -OCH2-), ~1.2 (t, ~60 (-OCH2z-), ~15 (-
(Predicted) 6H, -OCH2CHs3) OCH2CHs)

Diethyl Ether

Diethyl ether provides a useful comparison for the chemical shifts of protons and carbons in an
ether linkage.[3][4][5] The methylene protons adjacent to the oxygen in diethyl ether typically
appear around 3.4 ppm.[4]

1H NMR Signal (-OCHz-) (5, **C NMR Signal (-OCHz-)

Compound
ppm) (5, ppm)
1,1-Dipropoxyethane
.p PO ~3.4-3.6 (1) ~65 - 70
(Predicted)
Diethyl Ether ~3.4 (q)[4] ~66

Experimental Protocols for NMR Data Acquisition

The following provides a standard methodology for acquiring high-quality *H and 3C NMR
spectra for small organic molecules like 1,1-dipropoxyethane.[6][7]

1. Sample Preparation

e Compound: Dissolve 5-25 mg of 1,1-dipropoxyethane in approximately 0.6-0.7 mL of a
suitable deuterated solvent.[6] For 33C NMR, a higher concentration (50-100 mg) may be
necessary.[6]
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» Solvent: Chloroform-d (CDCIs) is a common choice for its ability to dissolve a wide range of
organic compounds and its single, well-defined residual solvent peak.[8] Other potential
solvents include acetone-ds, and benzene-de.[6]

 Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for
referencing chemical shifts to 0.00 ppm.[9] A small amount is added directly to the sample
solution.

2. NMR Spectrometer Parameters
The following are general starting parameters for a 400 or 500 MHz NMR spectrometer.

1H NMR Spectroscopy:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30").

Number of Scans: 8 to 16 scans are generally sufficient.

Relaxation Delay (d1): 1-2 seconds.

Spectral Width: 0-12 ppm.

13C NMR Spectroscopy:

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30).

Number of Scans: 1024 or more scans may be required to achieve a good signal-to-noise
ratio.

Relaxation Delay (d1): 2-5 seconds.

Spectral Width: 0-220 ppm.

Visualization of Structure and NMR Correlations

The following diagrams illustrate the structure of 1,1-dipropoxyethane and the expected
correlations in its NMR spectra.
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Structure of 1,1-Dipropoxyethane with Atom Labeling

O —» CHH: —» CH: —» C(d)Hs
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O —>» ChH: —» C(H: —» C(d)Hs

Click to download full resolution via product page

Caption: Molecular structure of 1,1-dipropoxyethane with proton assignments.
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'H-'H COSY Correlations for 1,1-Dipropoxyethane

a (CH)

Click to download full resolution via product page

Caption: Predicted *H-*H COSY correlations in 1,1-dipropoxyethane.
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Workflow for NMR-based Structure Validation
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Caption: A streamlined workflow for the validation of 1,1-dipropoxyethane'’s structure using

NMR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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